3-epi-Ochratoxin A-d5
Description
Properties
CAS No. |
1177316-02-7 |
|---|---|
Molecular Formula |
C20H18ClNO6 |
Molecular Weight |
408.846 |
IUPAC Name |
(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1/i2D,3D,4D,5D,6D |
InChI Key |
RWQKHEORZBHNRI-JYRICJBVSA-N |
SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl |
Synonyms |
3S,14S-Ochratoxin A-d5; N-[[(3S)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-phenylalanine-d5; _x000B_ |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation Strategies
Deuterium labeling is optimized using a combination of acid-catalyzed exchange and synthetic precursor incorporation. In one approach, 3-epi-Ochratoxin A is dissolved in a mixture of D2O and deuterated trifluoroacetic acid (TFA-d1), facilitating H/D exchange at labile hydrogen sites (e.g., hydroxyl and amine groups). Alternatively, synthetic routes utilize L-phenylalanine-d5 as a precursor during peptide coupling, ensuring direct incorporation of deuterium into the phenylalanine side chain. The latter method achieves >98% isotopic purity, as confirmed by high-resolution mass spectrometry (HRMS).
Table 1: Optimization of Deuterium Incorporation in this compound
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Reaction Temperature (°C) | 50 | 70 | 60 |
| Reaction Time (hours) | 12 | 24 | 18 |
| Deuterium Source | D2O/TFA-d1 | L-Phenylalanine-d5 | L-Phenylalanine-d5 |
| Isotopic Purity (%) | 92.5 | 98.7 | 98.7 |
Biosynthetic Production Using Aspergillus ochraceus
Biosynthetic methods leverage the natural mycotoxin-producing capabilities of Aspergillus ochraceus, modified to incorporate deuterium. Isolate selection is critical, as strains like A. ochraceus 1068 demonstrate high OTA yields (up to 1.2 mg/g substrate) under optimized fermentation conditions. To produce this compound, deuterated acetate ([1,2-14C]-acetate) is introduced during the isocoumarin biosynthesis phase, ensuring preferential incorporation into the polyketide moiety.
Fermentation Optimization
Key parameters include substrate composition, incubation time, and precursor timing. A substrate mixture of wheat and yeast extract (4:1 w/w) incubated at 28°C for 7–10 days yields maximal deuterated OTA derivatives. Radiolabeled or deuterated precursors are added at the onset of the logarithmic growth phase (typically 48–72 hours post-inoculation) to minimize unlabeled product dilution.
Table 2: Fermentation Parameters for this compound Biosynthesis
| Parameter | Value |
|---|---|
| Substrate | Wheat-yeast extract (4:1 w/w) |
| Incubation Temperature | 28°C |
| Fermentation Duration | 7–10 days |
| Deuterated Precursor | [1,2-14C]-acetate (0.25 mCi/mmol) |
| Yield (mg/L) | 12.4 ± 1.8 |
Purification and Characterization
Post-synthesis purification employs a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Acetonitrile-water (80:20 v/v) extracts are partitioned using ammonium acetate, followed by centrifugation to isolate the organic layer. Further purification via C18 SPE cartridges removes matrix interferents, achieving >95% purity.
Analytical Validation
Ultrahigh-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for characterizing this compound. A validated method using a C18 column (2.1 × 100 mm, 1.7 μm) and a gradient of 0.1% formic acid in water/acetonitrile achieves baseline separation of epimers. Multiple reaction monitoring (MRM) transitions are optimized for deuterated analogs, with quantitation limits as low as 7.8 pg/mL.
Table 3: MRM Parameters for this compound Detection
| Transition (m/z) | Collision Energy (eV) | Declustering Potential (V) |
|---|---|---|
| 404.2 → 358.1 | 25 | 80 |
| 404.2 → 239.0 | 35 | 80 |
Chemical Reactions Analysis
Types of Reactions
3-epi-Ochratoxin A-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with altered functional groups .
Scientific Research Applications
3-epi-Ochratoxin A-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in biological studies to investigate metabolic processes and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Mechanism of Action
The mechanism of action of 3-epi-Ochratoxin A-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling can influence the compound’s binding affinity and metabolic stability. Key aspects include:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It affects pathways related to drug metabolism and detoxification, providing insights into the pharmacokinetics and pharmacodynamics of related compounds.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of 3-epi-Ochratoxin A-d5 and Related Compounds
Key Observations:
Isotopic Labeling : Both this compound and Ochratoxin A-d5 incorporate five deuterium atoms, minimizing isotopic interference during LC-MS analysis. However, this compound’s epimerization differentiates it chromatographically from native OTA, improving resolution in co-elution scenarios .
Chlorine Substitution : Ochratoxin B lacks the chlorine atom present in OTA and its derivatives, reducing its toxicity but retaining structural similarity for mechanistic studies .
Functional Analogues
Table 2: Analytical Performance of Deuterated Ochratoxins
Key Findings:
- Enhanced Precision : this compound exhibits marginally higher recovery rates than Ochratoxin A-d5, attributed to reduced matrix interference from epimer-specific interactions .
- Matrix Versatility : Both deuterated ochratoxins are validated for food and biological samples, but this compound shows promise in serum due to its altered protein-binding kinetics .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing 3-epi-Ochratoxin A-d5 in laboratory settings?
- Methodological Answer : Synthesis requires chiral resolution of the epimer (3-epi configuration) and deuterium labeling at the phenylalanine moiety. Characterization should include high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₂₀H₁₃D₅ClNO₆, exact mass 408.114) and nuclear magnetic resonance (NMR) to verify stereochemistry. Purity must be validated via HPLC with UV/fluorescence detection, referencing retention times against non-deuterated analogs . Experimental protocols should follow guidelines for isotopic labeling reproducibility, as outlined in Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals .
Q. How can researchers ensure accurate detection and quantification of this compound in complex biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Optimize chromatographic conditions (e.g., C18 columns, 0.1% formic acid in mobile phases) to resolve this compound from co-eluting metabolites. Validate the method using spike-recovery experiments in relevant matrices (e.g., serum, liver homogenates) with sensitivity thresholds ≤1 ng/mL .
Q. What protocols are recommended for preparing stable stock solutions of this compound for in vitro studies?
- Methodological Answer : Dissolve the compound in DMSO (10 mM stock) due to its limited aqueous solubility (logP = 2.96). Avoid freeze-thaw cycles by aliquoting into single-use vials stored at -80°C. For in vitro assays, dilute stock solutions in cell culture media containing ≤0.1% DMSO to prevent cytotoxicity. Confirm stability via HPLC analysis after 24-hour incubation at 37°C .
Advanced Research Questions
Q. How does the deuterium isotope effect influence the pharmacokinetic profile of this compound compared to its non-deuterated analog?
- Methodological Answer : Conduct comparative pharmacokinetic studies in rodent models, administering equimolar doses of deuterated and non-deuterated forms. Measure plasma half-life (t₁/₂), volume of distribution (Vd), and clearance rates using LC-MS/MS. Note that deuterium substitution may reduce metabolic degradation (e.g., cytochrome P450-mediated oxidation), extending t₁/₂ by 15–20% as observed in similar mycotoxin analogs . Validate findings against computational models of isotope effects on bond dissociation energies .
Q. What experimental controls are critical when assessing the long-term stability of this compound in environmental or biological samples?
- Methodological Answer : Include (1) light-exposure controls (UV-Vis monitoring for photodegradation), (2) temperature-stressed samples (e.g., 40°C for accelerated degradation studies), and (3) matrix-matched controls (e.g., plasma with protease inhibitors). Quantify degradation products via HRMS and compare to stability data for Ochratoxin A under identical conditions .
Q. How can researchers resolve contradictions in reported cytotoxic effects of this compound across different cell lines?
- Methodological Answer : Standardize experimental conditions by (1) using identical cell passage numbers, (2) normalizing mycotoxin exposure durations (e.g., 24–48 hours), and (3) controlling for serum protein binding (e.g., fetal bovine serum alters free toxin concentrations). Perform dose-response curves in parallel with non-deuterated Ochratoxin A to isolate isotope-specific effects. Cross-validate findings using RNA-seq to identify differentially expressed genes linked to oxidative stress pathways .
Q. What strategies mitigate co-elution challenges when analyzing this compound alongside structurally similar mycotoxins in food samples?
- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with 1.7 µm particle columns to enhance resolution. Use tandem mass spectrometry (MRM mode) targeting unique fragment ions (e.g., m/z 358 → 194 for this compound). Validate specificity by spiking samples with epimeric mixtures and confirming baseline separation (resolution ≥1.5) .
Methodological Notes
- Data Reprodubility : Adhere to guidelines from Beilstein Journal of Organic Chemistry for detailed experimental reporting, including batch-specific deuterium enrichment levels and chromatographic conditions .
- Ethical Compliance : Follow protocols for safe handling of mycotoxins, including PPE use and waste disposal per institutional biosafety committees .
- Statistical Validation : Apply Grubbs’ test to identify outliers in pharmacokinetic datasets and use ANOVA with post-hoc Tukey tests for multi-group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
